2-chloro-1-(9H-xanthen-9-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(9H-xanthen-9-yl)ethan-1-one is a chemical compound with the molecular formula C15H11ClO2 . It is a derivative of xanthone, a tricyclic molecule that exhibits a wide range of bioactivities .
Molecular Structure Analysis
The molecular structure of 2-chloro-1-(9H-xanthen-9-yl)ethan-1-one consists of a xanthone core with a chlorine atom attached to the ethan-1-one group . The xanthone core is an oxygen-containing dibenzo-γ-pyrone heterocyclic scaffold .Scientific Research Applications
Xanthenes in Medicinal Chemistry
Xanthenes are heterocyclic compounds that have been the subject of research due to their wide range of biological activities. They have been investigated for antimicrobial, cytotoxic, and enzyme inhibitory effects. For instance, a review of the medicinal plants of Africa revealed that xanthones, a closely related group to xanthenes, have shown promising results in terms of antimicrobial and cytotoxic activities. These compounds have been identified in various plants of the continent, mainly in the family Guttiferae, suggesting their potential in drug discovery and development (Mazimba et al., 2013).
Research on Chlorinated Compounds
Although not directly related to "2-chloro-1-(9H-xanthen-9-yl)ethan-1-one", research on chlorinated compounds has highlighted their environmental impact and biological activities. For example, studies have looked into the health effects of occupational exposure to chlorinated solvents, indicating the significance of understanding the toxicological properties of chlorinated chemicals (Ruder, 2006). Additionally, chlorophenols, which are chlorinated aromatic compounds, have been reviewed for their role as precursors of dioxins in chemical processes, including waste incineration. This highlights the environmental concern associated with chlorinated organic compounds and the necessity for their safe handling and disposal (Peng et al., 2016).
Future Directions
properties
IUPAC Name |
2-chloro-1-(9H-xanthen-9-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-9-12(17)15-10-5-1-3-7-13(10)18-14-8-4-2-6-11(14)15/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNVWSUKPSDCOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-(9H-xanthen-9-yl)ethan-1-one |
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